80K protein - 143107-96-4

80K protein

Catalog Number: EVT-1519663
CAS Number: 143107-96-4
Molecular Formula: C9H7ClN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

80K proteins can be derived from multiple sources, including:

  • Eukaryotic Cells: Many 80K proteins are expressed in eukaryotic organisms, including plants and animals.
  • Bacterial Systems: Some bacterial proteins also fall into this category, often involved in essential cellular processes.
  • Recombinant Systems: These proteins can be produced using recombinant DNA technology in various expression systems such as yeast, bacteria, or mammalian cells.
Classification

80K proteins can be classified based on their functional roles, structural characteristics, or the pathways they participate in. Common classifications include:

  • Enzymatic Proteins: Involved in catalyzing biochemical reactions.
  • Structural Proteins: Provide support and shape to cells and tissues.
  • Regulatory Proteins: Play roles in signaling pathways and gene expression.
Synthesis Analysis

Methods

The synthesis of 80K proteins can be achieved through several methods:

  1. In Vivo Expression Systems: Utilizing living organisms (e.g., yeast, bacteria) to express the protein naturally.
  2. In Vitro Translation Systems: Using cell-free systems that allow for the synthesis of proteins from mRNA templates.
  3. Recombinant DNA Technology: Involves cloning the gene encoding the 80K protein into an expression vector and introducing it into host cells.

Technical Details

  • Cell-Free Protein Synthesis: Techniques such as Wheat Germ Extract or Rabbit Reticulocyte Lysate are commonly used for high-yield production of proteins without the constraints of living cells .
  • Transcription/Translation Coupling: This method allows simultaneous transcription of DNA into mRNA and translation into protein, enhancing yield and efficiency .
Molecular Structure Analysis

Structure

  • Domains: Often contain multiple functional domains that contribute to their activity.
  • Secondary Structure: Typically exhibit alpha-helices and beta-sheets which are crucial for their stability and function.

Data

Structural data can be obtained through techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and cryo-electron microscopy. These methods provide insights into the three-dimensional arrangement of atoms within the protein.

Chemical Reactions Analysis

Reactions

80K proteins may participate in various biochemical reactions, including:

  • Enzymatic Reactions: Catalyzing metabolic processes or signal transduction pathways.
  • Protein-Protein Interactions: Forming complexes with other proteins to carry out cellular functions.

Technical Details

Understanding the kinetics and mechanisms of these reactions often involves techniques like mass spectrometry and surface plasmon resonance to analyze binding interactions and reaction rates .

Mechanism of Action

Process

The mechanism of action for 80K proteins depends on their specific roles within the cell. Generally, these mechanisms involve:

  1. Binding to Substrates or Other Proteins: Engaging with target molecules to exert their function.
  2. Catalysis: Lowering activation energy for biochemical reactions.
  3. Signal Transduction: Participating in pathways that transmit signals from outside the cell to elicit a response.

Data

Quantitative data regarding the kinetics of these processes can be obtained through ribosome profiling and other quantitative proteomics techniques .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 80 kilodaltons.
  • Solubility: Varies widely; some may be soluble in aqueous solutions while others may require specific conditions for solubility.

Chemical Properties

  • Stability: Often influenced by pH, temperature, and ionic strength.
  • Reactivity: Many 80K proteins contain reactive sites that participate in biochemical reactions.

Relevant analyses often include stability assays under various conditions to determine optimal storage and handling protocols.

Applications

Scientific Uses

80K proteins have diverse applications in scientific research:

  • Biochemical Assays: Used as markers or enzymes in assays to study cellular functions.
  • Therapeutic Targets: Some 80K proteins are involved in disease processes and serve as targets for drug development.
  • Biotechnology Applications: Utilized in recombinant protein production for therapeutic uses or industrial applications.
Introduction to 80K Protein

Historical Discovery and Nomenclature of 80K Protein Family

The identification of the 80K protein family emerged from phosphoproteomic studies in the early 1980s. Researchers initially detected an 80 kDa substrate of PKC in neuronal tissues through in vitro phosphorylation assays, designating it "80K" based solely on its electrophoretic mobility. This provisional naming reflected the limited biochemical characterization possible at the time. The pivotal breakthrough came in 1989 when Aderem and colleagues isolated and sequenced the myristoylated alanine-rich C-kinase substrate (MARCKS) from rat brain, establishing it as the prototypical member of this family [7].

Subsequent research revealed multiple isoforms encoded by distinct genes:

  • 80K-H (PKC substrate 80K-H): Identified through cDNA cloning from human tissues, exhibiting ubiquitous expression.
  • 80K-L (PKC substrate 80K-L): A splice variant enriched in lymphoid tissues with distinct regulatory properties.
  • MARCKS: The originally characterized neuronal isoform with membrane-association functions.
  • MARCKS-related protein (MRP/MAC-1): A smaller, developmentally regulated variant lacking the MH2 domain [9].

The nomenclature evolved from size-based descriptors to functional terminology, though "80K" persists in literature. Key milestones include:

Table 1: Historical Milestones in 80K Protein Research

YearDiscoverySignificance
1982PKC substrate of ~80 kDa identifiedInitial detection in brain homogenates
1989MARCKS purified and sequencedFirst molecular characterization
199280K-H cDNA clonedRevealed conserved domains across species
199580K-L isoform discoveredDemonstrated tissue-specific expression
2001Crystal structure of MARCKS effector domainElucidated membrane-binding mechanism

Genomic sequencing projects, particularly the Human Genome Project, later confirmed these isoforms as products of the MACKS, PRKCSH, and related genes, resolving earlier controversies about their relationships [8].

Structural Classification and Isoforms

80K proteins share a conserved tripartite architecture that enables their scaffolding functions:

  • N-terminal myristoylation site: Mediates reversible membrane attachment.
  • MARCKS Homology Domain (MHD/MH1): A highly basic, unstructured region containing PKC phosphorylation sites and calmodulin-binding motifs.
  • Effector domains (MH2): Isoform-specific regions mediating protein-protein interactions.

Table 2: Structural and Functional Features of Major 80K Isoforms

IsoformGene LocusKey DomainsPost-Translational ModificationsPrimary Functions
80K-HPRKCSHMH1, PEST motifsPKC phosphorylation, O-GlcNAcylationβ-subunit of glucosidase II, ERQC
80K-LPRKCSH alt.MH1, truncated C-terminusPKC phosphorylationImmune cell signaling
MARCKSMACSMH1, MH2 effector domainPKC phosphorylation, myristoylationActin crosslinking, membrane trafficking
MRPMARCKL1MH1 domain onlyPhosphorylationDevelopmental regulation

The MARCKS Homology Domain 1 (MH1) constitutes the family's signature feature—a 25-residue intrinsically disordered region enriched in lysine and serine residues. This domain undergoes electrostatic switching: when unphosphorylated, it binds anionic membrane phospholipids via hydrophobic and ionic interactions; PKC phosphorylation adds negative charges, inducing a conformational change that releases it from membranes. The MH1 domain also contains the calmodulin-binding IQ motif, enabling calcium-dependent regulation [4] [6].

Isoform diversity arises from both alternative splicing (e.g., 80K-H vs. 80K-L) and tissue-specific expression. MARCKS and MRP are predominantly expressed in neural and hematopoietic tissues, respectively, while 80K-H exhibits broad tissue distribution. Structural variations in their C-terminal regions dictate functional specialization:

  • MARCKS contains an extended MH2 domain that bundles actin filaments
  • 80K-H possesses PEST sequences targeting it for proteasomal degradation
  • MRP lacks effector domains, functioning as a phosphorylation-regulated scaffold [9] [7].

Evolutionary Conservation Across Species

80K proteins exhibit remarkable sequence conservation across metazoans, indicating strong selective pressure on their functional domains. The MH1 domain shows >90% amino acid identity between humans and zebrafish, exceeding conservation levels of histones and ribosomal proteins. This conservation extends to basal lineages—homologs exist in Drosophila (Dm80K) and Caenorhabditis elegans (Ce-MARCKS), demonstrating ancient origins before bilaterian diversification [2] [5].

Table 3: Evolutionary Conservation of 80K Proteins Across Species

OrganismIsoformIdentity to Human (%)Divergence Time (MYA)Key Conserved Features
Homo sapiens80K-H100 (reference)0Full domain structure
Mus musculusMARCKS98.790Phosphorylation sites, myristoylation
Gallus gallus80K-L95.2312Calmodulin-binding motif
Danio rerioMARCKS92.1450MH1 membrane-binding residues
Drosophila mel.Dm80K68.4800Core MH1 domain
C. elegansCe-MARCKS63.71000PKC phosphorylation sites

Conservation patterns reveal functionally critical residues:

  • Phosphorylation site serines (e.g., Ser159/163 in human MARCKS) are invariant across bilaterians.
  • Hydrophobic anchor residues in the myristoylation motif (N-terminal Gly2) show no substitutions.
  • Basic amino acids in the MH1 domain (Lys-X₃-5-Lys motifs) exhibit <5% variation.

This conservation stems from multifunctional constraints—mutations disrupt:

  • Membrane binding dynamics via altered electrostatic interactions
  • Calmodulin-dependent signal transduction through steric hindrance
  • Cytoskeletal regulation by impairing actin crosslinking [1] [10].

Notably, the disordered MH1 domain evolves slower than structured regions, contradicting typical evolutionary rates where disordered segments accumulate mutations faster. This anomaly reflects its precise electrostatic requirements for membrane interaction and phosphorylation sensitivity. Genomic analyses reveal purifying selection (dN/dS ratios <0.1) acting on exons encoding the MH1 domain, whereas C-terminal regions show relaxed constraints (dN/dS ≈0.5) [5] [7].

In vertebrates, the whole-genome duplication event enabled functional specialization: while fish retain a single MARCKS gene, mammals possess both MARCKS and MARCKS-like (MARCKSL) paralogs with divergent expression patterns. This neofunctionalization allowed tissue-specific optimization—MARCKSL gained roles in placental development, while MARCKS specialized in neural function [7] [10].

Concluding Remarks

The 80K protein family exemplifies how conserved molecular scaffolds enable sophisticated signal processing. Their structural design—combining disordered regulatory domains with structured effector regions—permits integration of multiple inputs (phosphorylation, calcium, lipids) to control cellular architecture and trafficking. Future research should explore isoform-specific interactomes and their roles in pathological processes.

Properties

CAS Number

143107-96-4

Product Name

80K protein

Molecular Formula

C9H7ClN2O

Synonyms

80K protein

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